Cyclopentanecarbodithioic acid, 2-[(1-methylethyl)imino]-
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Overview
Description
Cyclopentanecarbodithioic acid, 2-[(1-methylethyl)imino]- is an organic compound with a unique structure that includes a cyclopentane ring, a carbodithioic acid group, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanecarbodithioic acid, 2-[(1-methylethyl)imino]- can be synthesized through the condensation of cyclopentanecarbodithioic acid with an appropriate imine precursor. The reaction typically involves the use of a primary amine and a carbonyl compound, leading to the formation of the imine group . The reaction conditions often include mild heating and the presence of a dehydrating agent to facilitate the removal of water formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarbodithioic acid, 2-[(1-methylethyl)imino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Cyclopentanecarbodithioic acid, 2-[(1-methylethyl)imino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Cyclopentanecarbodithioic acid, 2-[(1-methylethyl)imino]- exerts its effects involves interactions with molecular targets and pathways. The imino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The carbodithioic acid group may also play a role in the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid, 1-methyl-3-(1-methylethyl)-, cis-: This compound has a similar cyclopentane ring structure but differs in the functional groups attached.
Cyclopentanecarbodithioic acid, 2-imino-, 2-cyanoethyl ester: Another related compound with a different ester group.
Uniqueness
Cyclopentanecarbodithioic acid, 2-[(1-methylethyl)imino]- is unique due to its combination of a cyclopentane ring, carbodithioic acid group, and imino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61656-25-5 |
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Molecular Formula |
C9H15NS2 |
Molecular Weight |
201.4 g/mol |
IUPAC Name |
2-propan-2-yliminocyclopentane-1-carbodithioic acid |
InChI |
InChI=1S/C9H15NS2/c1-6(2)10-8-5-3-4-7(8)9(11)12/h6-7H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
YBEPVHBHOYLXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C1CCCC1C(=S)S |
Origin of Product |
United States |
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